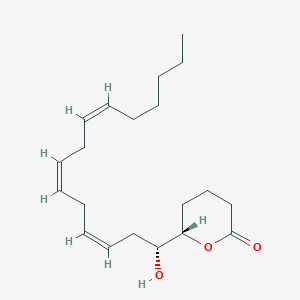

(+/-)5,6-DHET lactone

Description

Overview of the Arachidonic Acid Cascade and its Physiological Significance

The arachidonic acid (AA) cascade is a critical metabolic pathway that governs a wide array of biological functions. nih.gov AA, a polyunsaturated omega-6 fatty acid, is typically esterified in the sn-2 position of membrane phospholipids. nih.govfrontiersin.org Upon cellular stimulation by various stimuli, phospholipase A2 enzymes release AA, making it available for three major enzymatic pathways: the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) pathways. frontiersin.orgcvphysiology.comcaymanchem.com

These pathways convert AA into a diverse family of potent signaling molecules known as eicosanoids. frontiersin.org Prostanoids, which include prostaglandins (B1171923) and thromboxanes, are generated by the COX pathway and are pivotal in inflammation and hemostasis. cvphysiology.com The LOX pathway produces leukotrienes and hydroxyeicosatetraenoic acids (HETEs), which are also key mediators of inflammation. frontiersin.orgcvphysiology.com The CYP pathway generates HETEs and epoxyeicosatrienoic acids (EETs). frontiersin.org

The physiological significance of the arachidonic acid cascade is vast, influencing processes such as inflammation, blood pressure regulation, platelet aggregation, and vascular tone. frontiersin.orgcvphysiology.comlookchem.com The metabolites of this cascade often act as local hormones (autocrine and paracrine agents) that are short-lived and exert their effects in the vicinity of their synthesis. wikipedia.orgresearchgate.net The intricate and often opposing actions of different eicosanoids highlight the tightly regulated nature of this cascade and its importance in maintaining cellular and tissue homeostasis. frontiersin.org

The Role of Cytochrome P450 Epoxygenases in Generating Epoxyeicosatrienoic Acids (EETs)

Within the arachidonic acid cascade, a specific subset of cytochrome P450 enzymes, known as CYP epoxygenases, are responsible for the synthesis of epoxyeicosatrienoic acids (EETs). frontiersin.orgwikipedia.orgnih.gov These enzymes, which include members of the CYP2C and CYP2J families, metabolize arachidonic acid by adding an oxygen atom across one of its four double bonds. frontiersin.org This epoxidation results in the formation of four regioisomeric EETs: 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET. researchgate.netnih.govresearchgate.net

EETs are potent signaling molecules with a range of biological activities, most notably in the cardiovascular system. frontiersin.org They are known to be powerful vasodilators, contributing to the regulation of blood pressure. researchgate.netnih.gov Additionally, EETs possess anti-inflammatory properties, inhibit platelet aggregation, and promote fibrinolysis. frontiersin.org These actions collectively underscore their role in maintaining cardiovascular homeostasis. frontiersin.org However, EETs are generally unstable and are rapidly metabolized to their corresponding, and often less active, dihydroxyeicosatrienoic acids (DHETs) by the enzyme soluble epoxide hydrolase (sEH). wikipedia.orgresearchgate.netresearchgate.net

Definition and Structural Position of (+/-)5,6-DHET Lactone within the Eicosanoid Lipidome

The eicosanoid lipidome represents the entire collection of eicosanoids within a cell or organism. uj.edu.plresearchgate.net This complex lipid profile can provide insights into the physiological or pathological state of tissues. uj.edu.plresearchgate.netnih.gov (+/-)5,6-DHET lactone, also referred to as (±)5,6-DiHETrE lactone, is a specific member of this lipidome. caymanchem.com

Structurally, (+/-)5,6-DHET lactone is a lactonized form of 5,6-dihydroxyeicosatrienoic acid (5,6-DHET). caymanchem.com It is derived from the metabolism of 5,6-EET. caymanchem.com In aqueous solutions, 5,6-EET is unstable and can undergo spontaneous hydrolysis to 5,6-DHET and subsequent intramolecular cyclization to form the more stable δ-lactone, (+/-)5,6-DHET lactone. caymanchem.comahajournals.org This conversion is a significant aspect of 5,6-EET metabolism, as the formation of the lactone can influence its biological activity and stability. Recent research has also identified paraoxonase 1 (PON1) as an enzyme capable of hydrolyzing 5,6-δ-DHTL. nih.gov

The racemic nature, indicated by "(+/-)", signifies that the compound is a mixture of stereoisomers. The systematic name for one of the enantiomers is (6S)-6-[(1R,3Z,6Z,9Z)-1-hydroxypentadeca-3,6,9-trienyl]oxan-2-one. lookchem.com The presence and concentration of (+/-)5,6-DHET lactone within the eicosanoid lipidome can be an indicator of the activity of the CYP epoxygenase pathway and the subsequent metabolic fate of 5,6-EET.

| Property | Value |

| Compound Name | (+/-)5,6-DHET lactone |

| Synonyms | (±)5,6-DiHETrE lactone |

| Molecular Formula | C20H32O3 |

| Molecular Weight | 320.47 g/mol |

| CAS Number | 213126-92-2 |

| Parent Compound | 5,6-dihydroxyeicosatrienoic acid (5,6-DHET) |

| Precursor | 5,6-epoxyeicosatrienoic acid (5,6-EET) |

Research Findings on the Vasodilatory Effects of (+/-)5,6-DHET Lactone and Related Compounds

| Study Type | Vascular Tissue | Compound | Effect Observed |

| In Vitro | Canine Coronary Arterioles | 5,6-DiHET | Potent vasodilation |

| In Vitro | Human Microvessels | (+/-)5,6-DHET lactone | Dose-dependent vasodilation |

| In Vitro | Human Microvessels | (+/-)5,6-DHET lactone | Vasodilation inhibited by endothelial layer removal |

| In Vitro | Human Endothelial Cells | (+/-)5,6-DHET lactone | Increased intracellular calcium levels |

Structure

3D Structure

Properties

Molecular Formula |

C20H32O3 |

|---|---|

Molecular Weight |

320.5 g/mol |

IUPAC Name |

(6S)-6-[(1R,3Z,6Z,9Z)-1-hydroxypentadeca-3,6,9-trienyl]oxan-2-one |

InChI |

InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18(21)19-16-14-17-20(22)23-19/h6-7,9-10,12-13,18-19,21H,2-5,8,11,14-17H2,1H3/b7-6-,10-9-,13-12-/t18-,19+/m1/s1 |

InChI Key |

FVXUUVSFGPLNBJ-GSKBNKFLSA-N |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C[C@H]([C@@H]1CCCC(=O)O1)O |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC(C1CCCC(=O)O1)O |

Origin of Product |

United States |

Formation and Metabolic Fates of +/ 5,6 Dhet Lactone

Biosynthesis from Precursor Eicosanoids

The formation of (+/-)5,6-DHET lactone is intrinsically linked to the chemistry of its precursor, 5,6-epoxyeicosatrienoic acid (5,6-EET).

The primary route to forming (+/-)5,6-DHET lactone is through the spontaneous lactonization of 5,6-EET. Due to the close proximity of the epoxide group to the carboxylic acid, 5,6-EET is inherently unstable under physiological conditions. nih.gov In aqueous solutions, it readily undergoes a non-enzymatic, intramolecular cyclization to form the more stable δ-lactone isomer, (+/-)5,6-DHET lactone (also referred to as 5,6-δ-DHTL). nih.govresearchgate.netnih.gov This spontaneous conversion is a key feature distinguishing the metabolism of 5,6-EET from other EET regioisomers (e.g., 14,15-EET), which are more stable and are primarily metabolized by enzymes. Studies in oxygenated Krebs' buffer show that 5,6-EET degrades with a half-life of approximately 8 minutes, forming both the 5,6-DHET lactone and 5,6-dihydroxyeicosatrienoic acid (5,6-DHET). nih.govresearchgate.net This inherent instability and rapid conversion mean that the biological effects often attributed to 5,6-EET may, in fact, be mediated by its more stable lactone derivative. nih.gov

The metabolic landscape of 5,6-EET involves a dynamic interplay between the epoxide, the lactone, and the diol. In solution, 5,6-EET degrades into both 5,6-DHET lactone and 5,6-DHET. caymanchem.commedchemexpress.cn There is an interconversion pathway where 5,6-DHET can also be converted to the 5,6-DHET lactone. nih.govresearchgate.net Furthermore, the lactone itself can be hydrolyzed to form 5,6-DHET. nih.govnih.gov This creates a mixture where the relative concentrations of 5,6-EET, 5,6-DHET lactone, and 5,6-DHET depend on the specific chemical environment and the presence of modulating enzymes. researchgate.net The ability to convert the lactone back to the diol is a critical step in certain analytical methods developed for quantifying the labile 5,6-EET. nih.govresearchgate.net

Stability and Isomeric Dynamics in Biological Milieus

The transformation of 5,6-EET into its lactone form has significant implications for its stability and function within biological systems. The lactone, 5,6-δ-DHTL, is considered a more stable metabolite compared to the highly labile 5,6-EET. researchgate.netnih.gov This increased stability allows it to persist longer in biological fluids and potentially act as a signaling molecule. nih.gov

The enzymatic interaction with PON1 also reveals isomeric preferences. Docking energy calculations suggest that PON1 preferentially interacts with the (S) enantiomer of the 5,6-DHET lactone, with a calculated free energy of -5.57 Kcal/mol. nih.gov This suggests that the hydrolysis and subsequent inactivation of the lactone may be stereoselective in biological environments.

Biological Activities and Cellular Mechanisms of +/ 5,6 Dhet Lactone

Contributions to Vascular Physiology

The influence of (+/-)5,6-DHET lactone on the vascular system is a primary area of its biological significance. It plays a crucial role in regulating vascular tone, particularly in the microcirculation. lookchem.com

Characterization as a Potent Vasodilator in Microcirculatory Systems

(+/-)5,6-DHET lactone is recognized as a potent vasodilator. caymanchem.com Research has demonstrated its capacity to induce significant dilation in isolated canine coronary arterioles and human microvessels. caymanchem.commedchemexpress.eu Studies have shown that it causes dose-dependent vasodilation, highlighting its potential physiological relevance in controlling local blood flow. nih.gov The vasodilatory effect is endothelium-dependent, as its action is inhibited when the endothelial layer of blood vessels is mechanically removed. nih.gov

| Vessel Type | Observed Effect | Reference |

| Canine Coronary Arterioles | Potent Vasodilation | caymanchem.com |

| Human Microvessels | Dose-dependent Vasodilation | caymanchem.comnih.gov |

Identification as an Endothelium-Derived Hyperpolarizing Factor (EDHF)

Beyond simple vasodilation, (+/-)5,6-DHET lactone has been identified as a potential Endothelium-Derived Hyperpolarizing Factor (EDHF). nih.govresearchgate.net EDHFs are substances released from the endothelium that cause hyperpolarization of the underlying vascular smooth muscle cells, leading to relaxation and vasodilation. This is a critical mechanism for regulating vascular tone, especially in smaller arteries and arterioles where nitric oxide's influence may be less pronounced. nih.gov The lactone mediates microvascular dilation through a mechanism that involves endothelium-dependent hyperpolarization, a hallmark of EDHF activity. nih.gov

Intracellular Signaling Pathways

The physiological effects of (+/-)5,6-DHET lactone are underpinned by its interaction with specific intracellular signaling cascades. These pathways involve the modulation of ion channels and the mobilization of intracellular calcium.

Activation of Large-Conductance Calcium-Activated Potassium (KCa) Channels

A key step in the EDHF-mediated vasodilation induced by (+/-)5,6-DHET lactone involves the activation of potassium channels. Specifically, its action is linked to the opening of calcium-activated potassium (KCa) channels on endothelial cells. nih.govresearchgate.net The efflux of potassium ions through these channels causes hyperpolarization of the endothelial cell membrane. This hyperpolarization is then transmitted to the adjacent smooth muscle cells, causing them to relax. Studies have shown that the potassium ion efflux from endothelial cells stimulated by the lactone is eliminated when small and intermediate conductance KCa channels are inhibited. nih.gov

Modulation of Intracellular Calcium ([Ca2+]i) Homeostasis

Central to the activation of KCa channels is the ability of (+/-)5,6-DHET lactone to modulate intracellular calcium ([Ca2+]i) levels. It induces a dose-dependent increase in [Ca2+]i within human endothelial cells. caymanchem.comnih.gov This elevation in cytosolic calcium is a critical upstream event that leads to the opening of KCa channels. The increase in [Ca2+]i initiated by (+/-)5,6-DHET lactone is comparable to that caused by its precursor, 5,6-EET, and notably higher than that induced by the hydrolytic dihydroxy isomer, 5,6-DHET. nih.gov

| Parameter | Effect of (+/-)5,6-DHET lactone | Reference |

| Intracellular Calcium ([Ca2+]i) | Dose-dependent increase in endothelial cells | nih.gov |

| Comparison with 5,6-EET | Similar increase in [Ca2+]i | nih.gov |

| Comparison with 5,6-DHET | Significantly higher increase in [Ca2+]i | nih.gov |

Involvement of Inositol (B14025) Trisphosphate (IP3) and Ryanodine-Sensitive Calcium Stores in Cellular Responses

Further investigation into the mechanism of calcium release has revealed the involvement of specific intracellular stores. The increase in [Ca2+]i mediated by (+/-)5,6-DHET lactone is dependent on the release of calcium from the endoplasmic reticulum. This release is triggered through the activation of both inositol 1,4,5-trisphosphate (IP3) receptors and ryanodine (B192298) receptors. nih.govebi.ac.uk When antagonists for IP3 and ryanodine receptors are used, the calcium-elevating effect of the lactone is diminished. nih.govresearchgate.net This indicates that (+/-)5,6-DHET lactone stimulates a signaling cascade that leads to the production of IP3, which, along with the sensitization of ryanodine receptors, results in the release of stored calcium and the subsequent physiological responses. nih.govnih.gov

Regulation of Endothelial Cell Membrane Potential

(+/-)5,6-DHET lactone, also referred to as 5,6-δ-dihydroxytrienoic lactone (5,6-δ-DHTL), plays a crucial role in regulating the membrane potential of endothelial cells, a key process in the control of vascular tone. nih.gov It is recognized as a potential endothelium-derived hyperpolarizing factor (EDHF). nih.gov EDHFs are substances released from the endothelium that cause hyperpolarization of the underlying vascular smooth muscle cells, leading to vasodilation.

The mechanism of action of (+/-)5,6-DHET lactone on endothelial cell membrane potential involves a series of integrated cellular events. A primary action is the induction of a dose-dependent increase in intracellular calcium concentration ([Ca²⁺]i) within human endothelial cells. nih.gov This elevation in intracellular calcium is a critical trigger for the subsequent steps leading to hyperpolarization. Research has shown that the increase in [Ca²⁺]i induced by (+/-)5,6-DHET lactone is comparable to that caused by its precursor, 5,6-epoxyeicosatrienoic acid (5,6-EET), and significantly greater than that induced by the hydrolytic dihydroxy isomer, 5,6-DHET. nih.gov

The rise in intracellular calcium is not mediated by the transient receptor potential vanilloid 4 (TRPV4) membrane channel, but is instead reduced by antagonists of inositol trisphosphate (IP3) and ryanodine receptors. nih.gov This indicates that (+/-)5,6-DHET lactone stimulates the release of calcium from intracellular stores.

The subsequent elevation in [Ca²⁺]i activates small and intermediate conductance calcium-activated potassium channels (KCa). nih.gov The opening of these channels leads to an efflux of potassium (K⁺) ions from the endothelial cells, resulting in hyperpolarization of the cell membrane. nih.gov This endothelial hyperpolarization is a key event that can be transmitted to the adjacent vascular smooth muscle cells, ultimately causing vasodilation. nih.gov

| Key Mechanistic Step | Mediator/Channel Involved | Outcome | Reference |

| Increased Intracellular Calcium | IP3 and Ryanodine Receptors | Release of Ca²⁺ from intracellular stores | nih.gov |

| Potassium Ion Efflux | Small and Intermediate Conductance KCa Channels | Endothelial cell hyperpolarization | nih.gov |

Broader Biological Contexts

The biological significance of (+/-)5,6-DHET lactone extends beyond its direct effects on endothelial cell membrane potential, positioning it as a key signaling molecule in several physiological networks.

(+/-)5,6-DHET lactone-induced vasodilation exhibits a complex relationship with the nitric oxide (NO) signaling pathway. While the lactone is a potent vasodilator in its own right, its effects can be partially modulated by NO. nih.gov In studies using isolated human microvessels, the vasodilation caused by (+/-)5,6-DHET lactone was partially reduced in the presence of the nitric oxide synthase (NOS) inhibitor L-NAME or the NO scavenger cPTIO. nih.gov This reduction, however, was not always statistically significant, suggesting that the NO pathway is not the primary mediator of the lactone's vasodilatory action. nih.gov

Further evidence indicates that NO inhibitors can reduce the (+/-)5,6-DHET lactone-mediated elevation of intracellular calcium by approximately 20%. nih.gov This suggests a degree of crosstalk between the two pathways, where NO may play a modulatory role in the calcium signaling initiated by the lactone. However, in hypertensive microvessels, the vasodilatory effect of a related lactone derived from eicosapentaenoic acid (EPA-L) was found to be independent of NO, highlighting that the reliance on NO may vary depending on the specific lactone and the pathological context. nih.govusc.edu.au

(+/-)5,6-DHET lactone is an integral component of the arachidonic acid cascade, a major lipid signaling network. It is formed from the non-enzymatic lactonization of 5,6-EET, a metabolite of arachidonic acid produced by cytochrome P450 (CYP) epoxygenases. nih.govresearchgate.net This conversion to the more stable lactone form is a significant metabolic fate for 5,6-EET under physiological conditions. nih.gov The stability of the lactone allows it to act as a circulating signaling molecule.

The broader lipid network in which (+/-)5,6-DHET lactone participates is closely linked to cellular responses to oxidative stress. Oxidative stress is a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of the body to counteract their harmful effects. mdpi.commdpi.com Metabolites of arachidonic acid, including EETs and their derivatives, are involved in inflammatory processes that can be both a cause and a consequence of oxidative stress. walshmedicalmedia.com While direct studies on the specific role of (+/-)5,6-DHET lactone in cellular responses to oxidative stress are limited, its precursor, 5,6-EET, has been shown to have both pro- and anti-inflammatory effects depending on the context. nih.gov The formation of the stable lactone may serve to modulate these responses.

The influence of the arachidonic acid metabolic pathway extends to the endocrine system. Research has demonstrated that epoxygenated arachidonic acid metabolites can stimulate the release of luteinizing hormone (LH) from anterior pituitary cells. pnas.orgphysiology.org Among the various EETs tested, 5,6-EET was found to be the most potent stimulator of LH secretion. pnas.org Given that (+/-)5,6-DHET lactone is a stable and significant metabolite of 5,6-EET, it is plausible that it contributes to this endocrine-modulating activity. pnas.orgbath.ac.uk The mechanism is thought to be closely coupled with the production of these oxidized arachidonic acid metabolites following stimulation by luteinizing hormone-releasing hormone (LHRH). pnas.org

| Endocrine Effect | Associated Arachidonic Acid Metabolite | Potency | Reference |

| Stimulation of Luteinizing Hormone (LH) Secretion | 5,6-Epoxyeicosatrienoic acid (5,6-EET) | Most potent among tested EETs | pnas.org |

Systemic vascular resistance, a key determinant of blood pressure, is largely regulated at the level of small arteries and arterioles. The vasodilatory actions of (+/-)5,6-DHET lactone directly contribute to the regulation of this resistance. By acting as an EDHF and promoting the hyperpolarization of endothelial and vascular smooth muscle cells, the lactone leads to the relaxation of microvessels. nih.govnih.gov This effect has been observed in isolated human and canine coronary arterioles.

The molecular mechanism underlying this regulation involves the signaling cascade previously described: an increase in intracellular calcium, activation of calcium-activated potassium channels, and subsequent hyperpolarization. nih.gov This leads to a decrease in the contractile state of the vascular smooth muscle, thereby reducing vascular resistance. The partial dependence of this effect on the endothelium underscores the importance of endothelial function in mediating the lactone's influence on systemic vascular resistance. nih.gov Studies on related lactone metabolites have also demonstrated a blood pressure-lowering effect in hypertensive animal models, further supporting the role of this class of molecules in the regulation of systemic vascular resistance. usc.edu.au

Analytical and Research Methodologies for +/ 5,6 Dhet Lactone Investigation

Advanced Chromatographic Separation Techniques

Chromatography is fundamental to the analysis of (+/-)5,6-DHET lactone, enabling its separation from a myriad of other eicosanoids and lipid metabolites. The choice of chromatographic technique is dictated by the specific analytical goal, whether it be purification, regioisomeric resolution, or comprehensive profiling.

High Performance Liquid Chromatography (HPLC) is a cornerstone technique for the isolation and purification of (+/-)5,6-DHET lactone. nih.gov Due to the inherent instability of 5,6-EET, which rapidly degrades into 5,6-DHET and the corresponding δ-lactone, a common analytical strategy involves intentionally converting all 5,6-EET and 5,6-DHET into the lactone for simplified analysis. nih.govresearchgate.net This is often achieved by creating acidic conditions, for instance, using camphorsulfonic acid, which catalyzes the near-complete conversion to a single, stable product that can be purified via HPLC. researchgate.net

Reverse-phase HPLC is the most common modality for this purpose. nih.govahajournals.org The separation is typically performed on a C18 column, which separates compounds based on their hydrophobicity. ahajournals.org A gradient elution system, commonly involving a mobile phase of water (adjusted to an acidic pH, e.g., 3.4 with phosphoric acid) and an organic solvent like acetonitrile, is employed to resolve the lactone from other components. ahajournals.org This method has been shown to isolate the lactone with greater than 95% purity. The purified lactone can then be used as a standard for further experiments or quantification can proceed, sometimes after reconversion back to 5,6-DHET. nih.govresearchgate.net

| Parameter | Description/Value | Source |

|---|---|---|

| Technique | Reverse-Phase High Performance Liquid Chromatography (RP-HPLC) | ahajournals.org |

| Stationary Phase (Column) | C18 (Octadecylsilane) | ahajournals.org |

| Mobile Phase | Aqueous phase (e.g., water adjusted to pH 3.4 with phosphoric acid) and an organic phase (e.g., acetonitrile) gradient. | ahajournals.org |

| Catalyst for Lactonization | Camphorsulfonic acid (CSA) to enhance conversion of 5,6-EET/5,6-DHET to the lactone. | researchgate.net |

| Achieved Purity | >95% |

Gas Chromatography (GC) is a powerful technique for resolving the regioisomers of DHETs. sci-hub.se However, the direct analysis of underivatized EETs and DHETs by GC is challenging due to their low volatility and the fact that EET regioisomers often co-elute. sci-hub.se A key analytical strategy involves the hydrolysis of EETs to their corresponding DHETs, followed by derivatization. sci-hub.se

A unique challenge arises with 5,6-DHET, which does not resolve well from other DHET regioisomers even after standard derivatization. sci-hub.se The solution lies in its selective conversion to the (+/-)5,6-DHET lactone. sci-hub.se This lactone derivative is readily resolved by capillary GC from the other esterified DHET regioisomers (8,9-DHET, 11,12-DHET, and 14,15-DHET). sci-hub.se The process typically involves treating the sample with acid to catalyze the lactonization of 5,6-EET and 5,6-DHET, followed by derivatization (e.g., silylation) of the remaining hydroxyl groups before GC analysis. sci-hub.se This approach allows for the unambiguous chromatographic identification and separation of the 5,6-regioisomer from the others. sci-hub.se

Ultra-High Performance Liquid Chromatography (UHPLC), often coupled with mass spectrometry, has become the state-of-the-art method for comprehensive eicosanoid profiling, including the analysis of (+/-)5,6-DHET lactone and its precursors. lcms.czmdpi.comnih.gov UHPLC systems use columns with smaller particle sizes (typically under 2 μm), which allows for higher resolution, increased sensitivity, and significantly shorter analysis times compared to traditional HPLC. nih.gov

For eicosanoid analysis, reverse-phase UHPLC with C18 columns is standard. lcms.cznih.gov A typical analysis involves a rapid gradient elution with a mobile phase consisting of an aqueous component with a formic acid modifier and an organic solvent like acetonitrile. lcms.cznih.gov These methods can separate a large number of eicosanoids, including EETs, DHETs, HETEs, and prostaglandins (B1171923), within a single run of less than 15 minutes. nih.govnih.gov While some comprehensive methods can detect the 5,6-DHET lactone, it is sometimes excluded from metabolomic analyses due to artifacts arising from the spontaneous conversion of 5,6-EET during sample handling. lcms.cz Nevertheless, UHPLC provides a powerful platform for simultaneously assessing multiple arachidonic acid metabolic pathways. mdpi.com

Mass Spectrometry for Precise Identification and Quantification

Mass Spectrometry (MS) is indispensable for the analysis of (+/-)5,6-DHET lactone, providing the high selectivity and sensitivity required for its detection and quantification in complex biological samples. It is almost always used in conjunction with a chromatographic inlet (GC or LC).

GC-MS is a well-established and highly sensitive method for quantifying (+/-)5,6-DHET lactone. nih.govresearchgate.net Due to the polar nature and low volatility of the lactone, chemical derivatization is a mandatory step prior to GC analysis. researchgate.netmdpi.com A common two-step derivatization process involves:

Esterification: The carboxylic acid group (if the analysis starts from the diol before lactonization) is converted to a pentafluorobenzyl (PFB) ester. sci-hub.seresearchgate.net This enhances sensitivity for detection in negative-ion chemical ionization mode.

Silylation: The hydroxyl groups are converted to trimethylsilyl (B98337) (TMS) ethers using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-trimethylsilyl-trifluoroacetamide (MSTFA). researchgate.net This step increases the volatility of the analyte, making it suitable for GC. researchgate.net

Following derivatization, the compound can be analyzed by GC-MS. Using GC-MS/MS in negative-ion mode, the derivatized lactone can be detected with high linearity and a limit of quantification in the low picogram-per-microliter range. The conversion of 5,6-EET to the lactone, followed by purification and eventual conversion to 5,6-DHET for derivatization and GC-MS analysis, forms the basis of a sensitive and specific quantification method. nih.govresearchgate.net

| Parameter | Description/Value | Source |

|---|---|---|

| Derivatization Agents | Pentafluorobenzyl bromide (PFB), N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | |

| Detection Mode | Negative-ion chemical ionization (NICI) | sci-hub.se |

| Linear Range | 1–500 pg/μL | |

| Limit of Detection | 0.3 pg/μL | |

| Key Advantage | High sensitivity and specificity following derivatization. | researchgate.netmdpi.com |

Liquid Chromatography-Mass Spectrometry (LC-MS), and particularly tandem mass spectrometry (LC-MS/MS), offers the significant advantage of analyzing (+/-)5,6-DHET lactone directly, without the need for chemical derivatization. nih.gov This simplifies sample preparation and reduces the potential for analytical variability. Ultra-performance liquid chromatography (UPLC) is often the front-end separation method of choice, providing excellent resolution in short run times. nih.gov

In a typical LC-MS/MS setup, the analyte is separated on a C18 column and then ionized, usually by electrospray ionization (ESI). nih.govmdpi.com The mass spectrometer is operated in selected reaction monitoring (SRM) mode, also known as multiple reaction monitoring (MRM). lcms.cznih.gov This highly selective technique involves monitoring a specific transition from a precursor ion (the molecular ion of the lactone) to a characteristic product ion generated by collision-induced dissociation. This process provides excellent specificity and allows for accurate quantification even in very complex samples like plasma or tissue homogenates. mdpi.comnih.gov While direct analysis is a major benefit, derivatization strategies, such as using 1-[2-(4-aminophenyl)ethyl]-3-methyl-1H-pyrazolo[3,4-b]pyridine (AMPP) to add a permanent positive charge, have also been developed to dramatically improve detection sensitivity for the entire eicosanoid class, including the parent 5,6-EET. nih.govresearchgate.net

Application of Selective Reaction Monitoring (SRM) and Single Ion Monitoring (SIM) Modes

Mass spectrometry (MS) is a cornerstone for the sensitive and selective quantification of eicosanoids, including (+/-)5,6-DHET lactone and its related compounds. To achieve the necessary sensitivity and specificity in complex biological matrices, targeted MS approaches like Selective Reaction Monitoring (SRM) and Single Ion Monitoring (SIM) are frequently employed.

SRM, typically performed on a triple quadrupole mass spectrometer, offers high selectivity and sensitivity by monitoring a specific precursor ion to product ion transition. nih.govlcms.czlih.lu This technique is crucial for distinguishing analytes from background noise and isomeric compounds. For instance, in comprehensive eicosanoid profiling, SRM is used to quantify dozens of metabolites simultaneously. lcms.cz While many eicosanoids are analyzed in negative ion mode, lactone species like (+/-)5,6-DHET lactone can be analyzed in positive ion mode. lcms.cz An SRM transition of m/z 321.3 → 303.3, representing the neutral loss of a water molecule, has been used to detect the δ-lactone of 5,6-DHET. nih.gov However, this transition can also be used for other isomers like 20-HETE, necessitating chromatographic separation to ensure accurate identification. nih.gov

Single Ion Monitoring (SIM) is another targeted mass spectrometry technique used for quantification. A method for measuring 5,6-EET release from perfused organs involves converting the analyte first to its lactone form, purifying it, and then hydrolyzing it to 5,6-DHET for analysis by gas chromatography-mass spectrometry (GC-MS). researchgate.net In this protocol, SIM is used to monitor the characteristic ions of the derivatized 5,6-DHET (m/z 481 for the endogenous compound and m/z 489 for a deuterated internal standard) to achieve sensitive quantification. researchgate.net

Chemical Derivatization Strategies for Enhanced Analytical Sensitivity

The low abundance of eicosanoids in biological samples often necessitates chemical derivatization to enhance detection by mass spectrometry. uw.edumdpi.com Carboxylic acids, including the parent compounds of the lactone, can exhibit insufficient ionization in negative ion mode. mdpi.com Derivatization strategies aim to improve ionization efficiency and, consequently, the sensitivity and accuracy of quantification. uw.edunih.gov

Given the instability of 5,6-EET, which readily degrades into a mixture of 5,6-DHET and (+/-)5,6-DHET lactone in physiological buffers (t½ ≈ 8 minutes), a common analytical strategy involves converting all related species into a single, stable analyte for measurement. researchgate.net A highly effective protocol has been developed that serves as an indirect measure of 5,6-EET. researchgate.net

Acid-Catalyzed Lactonization : Samples containing 5,6-EET and 5,6-DHET are treated with camphorsulfonic acid. This efficiently converts both the epoxide and the diol into a single product: the (+/-)5,6-DHET lactone. researchgate.net

Purification : The resulting lactone is then purified from the biological matrix using reverse-phase high-performance liquid chromatography (RP-HPLC). researchgate.net

Hydrolysis to Diol : The purified lactone is subsequently treated with a base, such as triethylamine, which hydrolyzes the lactone ring to form the stable 5,6-DHET. researchgate.net

Quantification : The resulting 5,6-DHET is then derivatized and quantified using a sensitive technique like GC-MS. researchgate.netmdpi.com

This multi-step conversion protocol allows for the accurate total quantification of 5,6-EET and its immediate non-enzymatic products by consolidating them into one measurable molecule. researchgate.net

To further enhance detection, specific derivatizing agents are used, targeting the carboxylic acid group of the parent molecules or the hydroxyl groups of the diol.

Pentafluorobenzyl (PFB) Esters : The formation of PFB esters is a classic derivatization technique for compounds with carboxylic acids, preparing them for highly sensitive analysis by gas chromatography with electron-capture negative-ion chemical ionization (GC-ECNICI-MS). nih.govnih.govsci-hub.se The PFB group is strongly electron-capturing, which significantly enhances the signal in this MS mode. After converting the lactone to 5,6-DHET, the diol's hydroxyl groups are typically protected (e.g., as trimethylsilyl ethers) and the carboxylic acid is esterified with pentafluorobenzyl bromide for analysis. researchgate.netnih.gov This method allows for the detection of eicosanoids in the femtogram-to-picogram range. sci-hub.se

AMPP Functionalization : A more recent strategy for liquid chromatography-mass spectrometry (LC-MS) involves "charge-reversal" derivatization with reagents like N-(4-aminomethylphenyl)pyridinium (AMPP). uw.edunih.govacs.org AMPP reacts with the carboxylic acid group to introduce a permanent positive charge into the molecule. uw.eduresearchgate.net This allows for analysis in the highly sensitive positive ion ESI mode, improving detection sensitivity by 10- to 20-fold compared to conventional negative ion mode analysis of the underivatized acid. uw.edu This approach is particularly advantageous as it can stabilize the labile 5,6-EET, preserving it for direct analysis and improving its detection. nih.gov

In Vitro and Ex Vivo Experimental Models

To understand the physiological and pathophysiological roles of (+/-)5,6-DHET lactone, researchers utilize a variety of in vitro and ex vivo experimental models. These systems allow for the investigation of its biological effects in a controlled environment, free from the systemic complexities of a whole organism.

Isolated perfused organ systems maintain the cellular architecture and interactions of an intact organ, providing a powerful platform to study the synthesis, release, and function of locally acting mediators like the (+/-)5,6-DHET lactone.

Isolated Perfused Kidney : Studies using isolated perfused rat kidneys have been instrumental in quantifying the release of cytochrome P450-derived eicosanoids. researchgate.net By perfusing the kidney with a physiological buffer, researchers can collect the effluent and measure the release of 5,6-EET (via conversion to and from the lactone). In one such study, the basal release of 5,6-EET was found to be approximately 20 pg/ml, which increased twofold upon stimulation with arachidonic acid. researchgate.net These models have also been used to show that 5,6-EET can be metabolized by cyclooxygenase to vasoactive prostanoids within the kidney. ahajournals.org

Isolated Perfused Lung : The human lung vasculature has been shown to be a significant source of eicosanoids. atsjournals.orgatsjournals.org Using human lungs isolated during surgery, researchers have demonstrated that upon stimulation with a calcium ionophore, the lung releases a profile of mediators. atsjournals.org In the case of the labile 5,6-EET, its metabolite, 5,6-DHET δ-lactone, rapidly becomes the major compound detected in the perfusate. atsjournals.orgatsjournals.org Further studies using this model have quantified the release of EETs and their corresponding DHETs in response to microbial challenges, highlighting their potential role in pulmonary homeostasis and pathophysiology. ersnet.org

The primary biological activity associated with (+/-)5,6-DHET lactone is its effect on vascular tone. To characterize this, researchers study its effects on isolated blood vessels mounted in organ chambers or pressure myograph systems.

Isolated Arteries and Microvessels : Numerous studies have demonstrated that (+/-)5,6-DHET lactone is a potent vasodilator. In isolated human microvessels, it induces dose-dependent vasodilation. nih.govcaymanchem.com This effect is also observed in canine coronary arterioles, where it produces extremely potent vasodilation with an EC₅₀ value in the picomolar to nanomolar range. ahajournals.orgnih.gov Experiments on bovine coronary arteries and the rat caudal artery have further explored the mechanisms behind this vasodilation. ahajournals.orgahajournals.org These studies often involve pre-constricting the vessels with an agent like endothelin or phenylephrine (B352888) and then measuring the degree of relaxation in response to increasing concentrations of the lactone. ahajournals.orgahajournals.org This research has shown the vasodilation is endothelium-dependent and partially mediated by nitric oxide. nih.gov

Interactive Data Tables

Table 1: Research Findings on Vascular Reactivity of (+/-)5,6-DHET Lactone and Related Compounds

| Compound | Experimental Model | Key Finding | Reference(s) |

| (+/-)5,6-DHET lactone | Isolated human microvessels | Induces dose-dependent, endothelium-dependent vasodilation. | nih.gov |

| (+/-)5,6-DHET lactone | Canine coronary arterioles | Extremely potent vasodilator (EC₅₀ value -13.1 log [M]). | ahajournals.orgnih.gov |

| 5,6-EET | Canine coronary arterioles | Potent vasodilator (EC₅₀ value -10.8 log [M]). | ahajournals.org |

| 5,6-DHET | Canine coronary arterioles | Not as potent as the lactone or EET in this specific study. | ahajournals.org |

| (+/-)5,6-DHET lactone | Isolated human microvessels | Increases intracellular calcium levels in a dose-dependent manner. | caymanchem.commedchemexpress.com |

| 5,6-EET degradation products | Rat caudal artery | 5,6-DHET and the γ-lactone did not produce relaxation in this model. | ahajournals.org |

Table 2: Summary of Analytical Methodologies

| Methodology | Purpose | Key Reagents/Instruments | Finding/Application | Reference(s) |

| GC-MS with SIM | Indirect quantification of 5,6-EET | Camphorsulfonic acid, Triethylamine, PFBBr, TMS | Measures total 5,6-EET/DHET/lactone by conversion to 5,6-DHET. | researchgate.net |

| UPLC-MS/MS with SRM | Comprehensive eicosanoid analysis | Triple Quadrupole MS | Allows for sensitive and selective quantification of multiple metabolites. | nih.govlcms.cz |

| LC-MS with AMPP Derivatization | Enhance sensitivity | AMPP (charge-reversal reagent) | Improves sensitivity 10-20 fold in positive ion mode; stabilizes 5,6-EET. | nih.govuw.edu |

| Isolated Perfused Lung | Study of metabolite production | Human lung tissue, Calcium ionophore | 5,6-DHET δ-lactone is a major product released upon stimulation. | atsjournals.orgatsjournals.org |

| Isolated Perfused Kidney | Study of metabolite release | Rat kidney, Arachidonic acid | Basal release of 5,6-EET (measured via conversion) is ~20 pg/ml. | researchgate.net |

Cultured Cell Line Systems for Mechanistic Elucidation

Cultured cell line systems are indispensable tools for dissecting the molecular mechanisms underlying the biological effects of (+/-)5,6-DHET lactone. These in vitro models allow for controlled investigations into cellular signaling pathways, receptor interactions, and downstream functional responses in a simplified and reproducible environment.

Various cell types have been employed to study the effects of eicosanoids, including the unstable precursor of (+/-)5,6-DHET lactone, 5,6-EET. Given the rapid conversion of 5,6-EET to the lactone, studies involving 5,6-EET are often reflective of the lactone's activity. atsjournals.orgatsjournals.org Commonly used cell lines in this area of research include:

Endothelial Cells: Human umbilical vein endothelial cells (HUVECs) and endothelial cells from various vascular beds are frequently used to study vasodilation and angiogenesis. nih.govnih.govresearchgate.net For instance, in human endothelial cells, 5,6-δ DHTL (a stable lactone metabolite of arachidonic acid) has been shown to induce a dose-dependent increase in intracellular calcium ([Ca2+]i), a key event in endothelial-dependent vasodilation. nih.govresearchgate.net This response was found to be significantly higher than that induced by the hydrolytic diol, 5,6-DHET. nih.govresearchgate.net

Vascular Smooth Muscle Cells (VSMCs): These cells are crucial for regulating vascular tone. The interaction of (+/-)5,6-DHET lactone with VSMCs is a key area of investigation to understand its vasodilatory properties. Studies have shown that dihydroxyeicosatrienoic acids (DHETs), the hydrolysis products of EETs, can activate large-conductance calcium-activated potassium (BKCa) channels in coronary arterial myocytes, leading to hyperpolarization and relaxation. caymanchem.com

Cancer Cell Lines: The role of EETs and their metabolites in cancer progression is an active area of research. Various cancer cell lines are used to investigate the effects of these lipids on cell proliferation, migration, and apoptosis. nih.govfrontiersin.org For example, the MCF-7 breast cancer cell line has been used in metabolomics studies involving related lipid mediators. shimadzu.com

Renal Tubular Epithelial Cells: Cell lines like Madin-Darby canine kidney (MDCK) cells are utilized to study the effects of EETs and their metabolites on ion transport and renal function. nih.gov

Immune Cells: To understand the role of these lipid mediators in inflammation, immune cell lines such as monocytes and macrophages are employed. atsjournals.org

The use of these cultured cell systems allows researchers to perform a variety of experimental manipulations, including gene overexpression or knockdown, to identify specific proteins and pathways involved in the cellular response to (+/-)5,6-DHET lactone. nih.govresearchgate.net

Table 1: Examples of Cultured Cell Lines in Eicosanoid Research Relevant to (+/-)5,6-DHET Lactone

| Cell Line | Cell Type | Application in Research | Key Findings Related to EETs/Lactones |

| HUVECs | Human Umbilical Vein Endothelial Cells | Vasodilation, Angiogenesis, Endothelial Barrier Function | 5,6-δ DHTL induces a dose-dependent increase in intracellular Ca2+. nih.govresearchgate.net |

| Coronary Artery Smooth Muscle Cells | Vascular Smooth Muscle Cells | Vascular Tone Regulation | DHETs activate BKCa channels, leading to relaxation. caymanchem.com |

| MCF-7 | Human Breast Cancer Cells | Cancer Biology, Metabolomics | Used to study the metabolic pathways of lipid mediators. shimadzu.com |

| MDCK | Canine Kidney Epithelial Cells | Renal Physiology, Ion Transport | 5,6-EET affects ion transport, while 5,6-DHET is inactive. nih.gov |

Pharmacological Tools and Inhibitors for Pathway Dissection

A critical enzyme in the metabolism of the precursor 5,6-EET is soluble epoxide hydrolase (sEH) , which converts EETs to their corresponding dihydroxyeicosatrienoic acids (DHETs). researchgate.netahajournals.org However, the formation of (+/-)5,6-DHET lactone from 5,6-EET can occur spontaneously and is not solely dependent on sEH. ucanr.edunih.gov Nevertheless, sEH inhibitors are valuable tools in studying the broader context of EET metabolism.

Key Pharmacological Tools and Inhibitors:

Soluble Epoxide Hydrolase (sEH) Inhibitors: These compounds, such as 12-(3-adamantan-1-yl-ureido)dodecanoic acid (AUDA) and N,N'-dicyclohexylurea (DCU), prevent the conversion of EETs to DHETs. ucanr.edupnas.org By inhibiting sEH, the levels of EETs, including the 5,6-EET precursor to the lactone, can be elevated, allowing for the study of their downstream effects. nih.govpnas.org However, it's important to note that since 5,6-EET readily forms the lactone, sEH inhibitors may have a less direct impact on the lactone's concentration compared to other EETs. pnas.org Some studies exclude 5,6-EET and its lactone from analyses when using sEH inhibitors due to the non-enzymatic formation of the lactone. nih.gov

Cytochrome P450 (CYP) Inhibitors: The formation of 5,6-EET from arachidonic acid is catalyzed by CYP epoxygenases. Inhibitors of these enzymes can be used to block the initial production of the lactone's precursor.

Nitric Oxide Synthase (NOS) Inhibitors: Agents like L-NAME (N(G)-nitro-L-arginine methyl ester) are used to block the production of nitric oxide (NO). Studies have shown that the vasodilatory effects of 5,6-δ DHTL are partially reduced in the presence of L-NAME, indicating a role for the NO pathway in its mechanism of action. nih.gov

Receptor Antagonists: To identify the specific receptors through which (+/-)5,6-DHET lactone exerts its effects, various receptor antagonists are employed. For example, antagonists for inositol (B14025) 1,4,5-trisphosphate (IP3) and ryanodine (B192298) receptors have been shown to reduce the 5,6-δ DHTL-mediated increase in intracellular calcium, suggesting the involvement of these intracellular calcium release channels. nih.govresearchgate.net

Potassium Channel Blockers: Given that EETs are known to activate potassium channels, inhibitors of these channels are used to investigate their role in the vasodilatory response to (+/-)5,6-DHET lactone. nih.govahajournals.org

Table 2: Pharmacological Tools for Investigating (+/-)5,6-DHET Lactone Pathways

| Tool/Inhibitor | Target | Application in Research |

| AUDA, DCU | Soluble Epoxide Hydrolase (sEH) | To increase endogenous levels of EETs by preventing their degradation to DHETs. ucanr.edunih.govpnas.org |

| L-NAME | Nitric Oxide Synthase (NOS) | To investigate the involvement of the nitric oxide pathway in vasodilation. nih.gov |

| IP3 and Ryanodine Antagonists | Intracellular Calcium Channels | To determine the mechanism of intracellular calcium release. nih.govresearchgate.net |

| Potassium Channel Blockers | Potassium Channels | To assess the role of potassium channel activation in cellular hyperpolarization and vasodilation. nih.govahajournals.org |

By utilizing these pharmacological tools in conjunction with cultured cell systems and other analytical methods, researchers can systematically dissect the complex pathways influenced by (+/-)5,6-DHET lactone, from its formation to its ultimate physiological effects.

Emerging Research Directions and Future Perspectives on +/ 5,6 Dhet Lactone

Exploration of Stereoisomeric Specificity in Biological Actions

The (+/-)5,6-DHET lactone is a chiral molecule, existing as a racemic mixture of stereoisomers. A critical and underexplored area of research is the biological significance of this stereochemistry. The spatial arrangement of atoms can drastically alter a molecule's interaction with enzymes, receptors, and transport proteins, leading to different physiological effects.

Future research must focus on the synthesis and separation of the individual enantiomers of 5,6-DHET lactone to evaluate their specific biological actions. Studies on the related, non-lactonized compound, 5,6-dihydroxyeicosatetraenoic acid (5,6-DiHETE), have demonstrated clear stereoisomeric specificity. For instance, only the (5S,6R)-DiHETE isomer was found to be recognized by the LTD4 receptor, a key player in inflammatory responses. nih.gov This precedent strongly suggests that the stereoisomers of 5,6-DHET lactone could also exhibit differential activities. Investigating how each isomer affects processes like vasodilation, inflammation, and cell proliferation will be essential. Such studies will clarify whether one enantiomer is more active or if they possess entirely different, or even opposing, functions. This knowledge is fundamental for developing targeted therapeutic agents that maximize desired effects while minimizing potential off-target actions. The general principle that stereochemistry is pivotal for the biological activity of chiral compounds underscores the importance of this research avenue. mdpi.com

| Research Question | Potential Impact |

| Do the individual enantiomers of 5,6-DHET lactone have different biological activities? | Development of more potent and specific therapeutic agents. |

| Which specific receptors or enzymes does each stereoisomer interact with? | Elucidation of precise mechanisms of action and signaling pathways. |

| Is there stereospecific metabolism of 5,6-DHET lactone in vivo? | Understanding the pharmacokinetics and bioavailability of the different isomers. |

Identification and Characterization of Specific Receptors and Downstream Signal Transducers

A significant gap in the understanding of (+/-)5,6-DHET lactone is the definitive identification of its molecular targets. While it is known to induce biological effects such as vasodilation, the specific receptors and downstream signaling cascades are not fully elucidated. Recent studies on the structurally similar lactone derived from eicosapentaenoic acid (EPA), known as 5,6-diHETE lactone (EPA-L), have provided a promising roadmap.

Research indicates that EPA-L mediates vasodilation through a G-protein-coupled receptor (GPR), specifically GPR40, which activates the phospholipase C (PLC) and inositol (B14025) trisphosphate (IP3) signaling pathway. nih.govfrontiersin.org This leads to an increase in intracellular calcium ([Ca2+]i), which in turn activates calcium-dependent potassium channels, causing hyperpolarization and relaxation of vascular smooth muscle. nih.govnih.govresearchgate.net It is a critical future goal to determine if (+/-)5,6-DHET lactone utilizes the same or a similar pathway.

Future investigations should employ receptor binding assays, molecular docking, and genetic knockdown approaches to identify and validate the specific receptors for (+/-)5,6-DHET lactone. Characterizing the subsequent signaling events, including the roles of specific protein kinases and ion channels, will provide a comprehensive picture of its mechanism of action. nih.gov This will not only illuminate its physiological function but also identify new targets for pharmacological intervention in diseases like hypertension. nih.gov

| Signaling Pathway Component | Evidence from Related Compounds (EPA-Lactone) | Research Goal for (+/-)5,6-DHET Lactone |

| Receptor | G-protein-coupled receptor (GPR40) nih.gov | Confirm interaction with GPR40 or identify novel receptors. |

| Second Messenger | Phospholipase C (PLC) activation leading to IP3 production nih.govfrontiersin.org | Verify the involvement of the PLC-IP3 axis. |

| Ion Flux | Increased intracellular Ca2+ and subsequent K+ efflux nih.govresearchgate.net | Characterize the specific ion channels (e.g., KCa) activated. |

Development of (+/-)5,6-DHET Lactone as a Biomarker for Specific Physiological or Pathophysiological States

The chemical properties of (+/-)5,6-DHET lactone make it a compelling candidate as a biomarker. Its parent compound, 5,6-EET, is notoriously unstable in aqueous environments, rapidly converting to the lactone or the corresponding diol. researchgate.netnih.gov The relative stability of the lactone suggests that its levels in biological fluids could serve as a more reliable indicator of the activity of the CYP epoxygenase pathway than measuring the labile epoxides directly. caymanchem.com

Future research should focus on developing and validating sensitive analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), to accurately quantify (+/-)5,6-DHET lactone in plasma, urine, and tissues. caymanchem.com Subsequently, these methods should be applied to large-scale clinical studies to correlate its levels with specific conditions. For example, since the parent diol, 5,6-DiHET, has been linked to diet-induced hyperlipidemia, and the related EPA-lactone has been studied in pulmonary arterial hypertension, it is plausible that (+/-)5,6-DHET lactone levels could be altered in cardiovascular and metabolic diseases. frontiersin.orgcaymanchem.com Establishing a clear link between lactone concentrations and disease presence, progression, or response to therapy could lead to its development as a valuable clinical diagnostic or prognostic tool.

Uncovering Novel Metabolic Transformations and their Functional Consequences

The formation of (+/-)5,6-DHET lactone from 5,6-EET is a key metabolic transformation, converting a highly unstable epoxide into a more stable and biologically active molecule. nih.govcaymanchem.com This conversion preserves the vasodilatory potential of the parent compound, positioning the lactone as a significant endothelium-derived hyperpolarizing factor (EDHF). nih.gov

An emerging area of research is the further metabolism of the lactone itself. Recent studies have identified that paraoxonases (PONs), particularly PON1 and PON3, can hydrolyze 5,6-DHET lactone. nih.gov This enzymatic hydrolysis inactivates the lactone, converting it back to the less active 5,6-DHET. This finding suggests that PONs are key regulators of the lactone's biological activity. Future work should explore how the activity of PON enzymes is regulated in different tissues and disease states, and how this regulation impacts the local concentration and effects of (+/-)5,6-DHET lactone. Additionally, investigating other potential metabolic pathways, such as conjugation or further oxidation, could reveal new bioactive metabolites or clearance mechanisms, adding another layer of complexity to its biological role.

| Metabolic Process | Enzyme/Condition | Functional Consequence |

| Lactonization | Aqueous/acidic environment researchgate.net | Formation of a stable, active vasodilator from labile 5,6-EET. nih.gov |

| Hydrolysis | Paraoxonase 1 (PON1) and Paraoxonase 3 (PON3) nih.gov | Inactivation of the lactone, terminating its signaling activity. |

Integration of (+/-)5,6-DHET Lactone Analysis into Comprehensive Lipidomics and Systems Biology Approaches

To fully appreciate the role of (+/-)5,6-DHET lactone, it must be studied not in isolation, but as part of the broader lipid network. Lipidomics, the large-scale study of lipids, provides the tools to measure hundreds of lipid mediators simultaneously, offering a holistic view of metabolic changes in health and disease.

Q & A

Q. How can researchers accurately quantify (±)5,6-DHET lactone and its precursors (5,6-EET/5,6-DHET) given their instability in physiological buffers?

- Methodological Answer : Due to spontaneous lactonization of 5,6-EET and hydrolysis to 5,6-DHET, immediate stabilization is critical. Use ice-cold organic solvents (e.g., methanol) during sample collection to halt enzymatic activity. Quantify via GC-MS or LC-MS/MS with deuterated internal standards. For 5,6-EET, indirect measurement via lactone hydrolysis under alkaline conditions followed by derivatization improves accuracy . Avoid prolonged storage; analyze within 24 hours to minimize degradation .

Q. What experimental precautions are necessary to avoid underestimation of 5,6-EET enzymatic activity in CYP450 studies?

- Methodological Answer : Include a sEH inhibitor (e.g., t-AUCB) to block EET-to-DHET conversion. Use pooled microsomes to reduce inter-individual variability in CYP450 expression. Validate assays with negative controls (e.g., heat-inactivated enzymes) to confirm lactone formation is non-enzymatic. Report lactone levels separately, as they may confound EET/DHET quantification .

Q. Why is 5,6-DHET lactone excluded from some studies analyzing DHET profiles?

- Methodological Answer : 5,6-DHET lactone forms spontaneously via non-sEH pathways, making it an unreliable biomarker for sEH activity. Studies focused on CYP450 or sEH activity often exclude it to avoid misinterpretation. For example, in LPS-induced inflammation models, 5,6-DHET lactone levels are excluded due to their independence from sEH modulation .

Advanced Research Questions

Q. How does 5,6-DHET lactone’s vasodilatory activity compare to other EET/DHET regioisomers, and what mechanisms underlie its effects?

- Methodological Answer : 5,6-DHET lactone induces vasodilation in canine coronary arterioles (41% inhibition at 0.01 pM) and human microvessels via calcium-dependent pathways. Compare its potency to 11,12-EET (which activates K⁺ channels) using isolated vessel myography. Mechanistic studies suggest intracellular Ca²⁺ mobilization, distinct from COX/LOX pathways, drives its effects . Note: Regional specificity exists—e.g., 5,6-DHET lactone is less active in renal arteries compared to 5,6-trans-EET .

Q. What role does 5,6-DHET lactone play in inflammatory resolution, and how does it interact with other eicosanoid pathways (e.g., COX/LOX)?

- Methodological Answer : In murine models, 5,6-DHET lactone is elevated during LPS-induced inflammation but does not correlate with sEH inhibition. Use triple-pathway modulation (COX inhibition via aspirin, LOX inhibition via MK-886, and CYP450 modulation via sEH inhibitors) to dissect interactions. Data show that 5,6-DHET lactone’s formation is unaffected by aspirin or LOX blockade, suggesting a unique CYP450-driven pathway .

Q. Can 5,6-DHET lactone serve as a biomarker for microvascular dysfunction, and what are the challenges in translational studies?

- Methodological Answer : Preclinical data show 5,6-DHET lactone dilates human microvessels, but its instability complicates clinical measurement. Use stable isotope-labeled analogs in longitudinal plasma/serum studies. In spinal cord injury models, 5,6-DHET levels rise at 48 hours post-injury, correlating with CYP450 activation . Challenges include distinguishing endogenous lactone from ex vivo artifacts .

Data Contradictions and Recommendations

- Instability vs. Bioactivity : While 5,6-DHET lactone is labile, its potent vasoactivity suggests physiological relevance. Use rapid-freeze techniques and avoid aqueous buffers in functional assays .

- Regiochemical Discrepancies : Some studies report negligible 5,6-DHET lactone (e.g., in fish liver microsomes ), while others highlight its role in mammals. Clarify species-specific CYP450 expression in study designs .

- Exclusion in Meta-Analyses : When comparing DHET profiles, explicitly state whether 5,6-DHET lactone is included to ensure cross-study consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.